Molibresib, chemically known as 2-[(4s)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4h-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-n-ethylacetamide, is a potent and selective small-molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. [, , ] This family includes BRD2, BRD3, BRD4, and BRDT, which are epigenetic "readers" that play crucial roles in gene expression regulation. [, ] Molibresib exhibits its effects by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins. [, ] This binding disrupts the interaction between BET proteins and acetylated histone peptides, thereby affecting chromatin remodeling and downstream gene expression. [, ] Molibresib has been investigated for its potential as an anticancer agent in various preclinical and clinical studies. [, , , , , , , , , ]
2-[(4S)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-Ethylacetamide is a complex chemical compound characterized by its unique structural and functional properties. This compound belongs to the class of benzodiazepines and triazoles, which are known for their diverse pharmacological activities.
The compound is cataloged in various scientific databases, including PubChem and MolBase, where it is identified by its unique CAS number 1260907-17-2, and its molecular formula is C22H22ClN5O2. These databases provide a wealth of information regarding its synthesis, properties, and potential applications in scientific research.
This compound can be classified as a benzodiazepine derivative due to its structural components that include a benzodiazepine ring system combined with a triazole moiety. Such compounds often exhibit significant biological activity, particularly in the central nervous system.
The synthesis of 2-[(4S)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-Ethylacetamide typically involves multi-step organic synthesis techniques. Key steps may include:
Technical details regarding reaction conditions such as temperature, time, and solvents are critical for optimizing yield and purity.
The molecular structure of 2-[(4S)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-Ethylacetamide features several key functional groups:
The stereochemistry at the 4S position is crucial for biological activity and may influence receptor binding affinity.
Molecular weight: 422.89 g/mol
Melting point: Not readily available in the provided sources but typically determined through experimental methods.
The compound can participate in various chemical reactions typical for benzodiazepines and triazoles:
Technical details such as reaction conditions (solvents, catalysts) are essential for these transformations.
The mechanism of action for compounds like 2-[(4S)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-Ethylacetamide primarily involves modulation of neurotransmitter systems in the brain:
Data supporting these mechanisms often come from pharmacological studies assessing receptor binding affinities and behavioral assays in animal models.
Physical properties such as solubility and stability are crucial for understanding how the compound behaves in biological systems:
Chemical properties include reactivity towards acids/bases and stability under different environmental conditions (light, temperature).
Relevant data regarding these properties can be obtained through experimental studies or literature reviews focusing on similar compounds within the same class.
The primary applications of 2-[(4S)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-Ethylacetamide include:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential contributions to therapeutic advancements.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3